molecular formula C11H14N4O B2701157 1-(4,6-Dimethylpyrimidin-2-yl)-3,5-dimethylpyrazol-4-ol CAS No. 1176499-81-2

1-(4,6-Dimethylpyrimidin-2-yl)-3,5-dimethylpyrazol-4-ol

Cat. No.: B2701157
CAS No.: 1176499-81-2
M. Wt: 218.26
InChI Key: RSZMZDSRUOLQNG-UHFFFAOYSA-N
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Description

1-(4,6-Dimethylpyrimidin-2-yl)-3,5-dimethylpyrazol-4-ol is a heterocyclic compound that features both pyrimidine and pyrazole rings. This compound is of interest due to its potential applications in various fields, including medicinal chemistry, agrochemicals, and materials science. The presence of both pyrimidine and pyrazole moieties in its structure imparts unique chemical and biological properties.

Mechanism of Action

Target of Action

It is structurally similar to sulfamethazine , a sulfanilamide anti-infective agent used in the treatment of various bacterial infections . Therefore, it’s plausible that this compound may also target bacterial enzymes, inhibiting their function and leading to the death of the bacteria.

Mode of Action

Based on its structural similarity to sulfamethazine , it may interfere with the synthesis of folic acid in bacteria, thereby inhibiting their growth and proliferation

Biochemical Pathways

If it acts similarly to sulfamethazine , it may interfere with the folate synthesis pathway in bacteria, leading to a deficiency of this essential vitamin and ultimately inhibiting bacterial growth.

Result of Action

If it acts similarly to sulfamethazine , it may lead to the death of bacteria by inhibiting their growth and proliferation.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 1-(4,6-Dimethylpyrimidin-2-yl)-3,5-dimethylpyrazol-4-ol. Factors such as temperature, pH, and the presence of other substances can affect its stability and activity. For instance, in tropical conditions, the leachability of similar pesticides was found to be influenced by steady-state flow

Biochemical Analysis

Biochemical Properties

The compound 1-(4,6-Dimethylpyrimidin-2-yl)-3,5-dimethylpyrazol-4-ol plays a role in biochemical reactions . It interacts with various enzymes, proteins, and other biomolecules .

Cellular Effects

This compound has been found to have effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound is complex. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently being researched .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . Studies have observed threshold effects, as well as toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways . It interacts with enzymes or cofactors, and can affect metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues is a complex process . It interacts with transporters or binding proteins, and can affect its localization or accumulation .

Subcellular Localization

This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4,6-Dimethylpyrimidin-2-yl)-3,5-dimethylpyrazol-4-ol typically involves the reaction of 2-hydrazino-4,6-dimethylpyrimidine with β-ketonitriles in the presence of p-toluenesulfonic acid as a catalyst . This solvent-free method is efficient and environmentally friendly. The reaction proceeds through the formation of an intermediate hydrazone, which then cyclizes to form the pyrazole ring.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the principles of green chemistry and solvent-free synthesis are likely to be employed. The use of catalysts such as p-toluenesulfonic acid and the avoidance of solvents align with sustainable industrial practices.

Chemical Reactions Analysis

Types of Reactions

1-(4,6-Dimethylpyrimidin-2-yl)-3,5-dimethylpyrazol-4-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyrimidine and pyrazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products

    Oxidation: Formation of oxides and hydroxylated derivatives.

    Reduction: Formation of hydrazine and amine derivatives.

    Substitution: Formation of substituted pyrimidine and pyrazole derivatives.

Scientific Research Applications

1-(4,6-Dimethylpyrimidin-2-yl)-3,5-dimethylpyrazol-4-ol has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4,6-Dimethylpyrimidin-2-yl)-3,5-dimethylpyrazol-4-ol is unique due to the combination of pyrimidine and pyrazole rings in its structure. This dual-ring system imparts distinct chemical reactivity and biological activity, making it a versatile compound for various applications. Its synthesis is also relatively straightforward and environmentally friendly, adding to its appeal in research and industrial settings.

Biological Activity

1-(4,6-Dimethylpyrimidin-2-yl)-3,5-dimethylpyrazol-4-ol is a heterocyclic compound featuring both pyrimidine and pyrazole rings. Its unique structure lends itself to various biological activities, making it a subject of interest in medicinal chemistry, agrochemicals, and materials science. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be represented by the following chemical formula:

  • Molecular Formula : C11_{11}H14_{14}N4_{4}
  • Molecular Weight : 202.256 g/mol
  • CAS Number : 1176499-81-2

Target of Action

This compound shares structural similarities with sulfamethazine, suggesting potential interactions with similar biological targets.

Mode of Action

The compound may inhibit specific enzymes or pathways involved in cellular processes. Its action is influenced by environmental factors such as temperature and pH, which can affect its stability and efficacy.

Biochemical Pathways

Research indicates that this compound interacts with various biochemical pathways, potentially altering gene expression and enzyme activity.

Antimicrobial Properties

Studies have shown that this compound exhibits antimicrobial activity against a range of pathogens. For example, it has been tested against bacteria and fungi with varying degrees of effectiveness.

Anticancer Activity

Research highlights the compound's potential in cancer therapy. It has demonstrated cytotoxic effects on cancer cell lines in vitro, indicating its promise as a chemotherapeutic agent.

Insecticidal Activity

The compound has been evaluated for its insecticidal properties. It has shown effectiveness in inhibiting chitin synthesis in insect models, which is crucial for their growth and development.

Case Study 1: Antimicrobial Efficacy

A study assessed the antimicrobial efficacy of this compound against Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values were determined through serial dilution methods:

PathogenMIC (μg/mL)
Escherichia coli32
Staphylococcus aureus16

This indicates significant antimicrobial potential, particularly against gram-positive bacteria.

Case Study 2: Cytotoxicity in Cancer Cells

In a cytotoxicity assay involving human breast cancer cell lines (MCF-7), the compound exhibited IC50_{50} values as follows:

Treatment Concentration (μM)Cell Viability (%)
0.185
160
1030

These results suggest that higher concentrations lead to increased cytotoxicity.

Research Findings

Recent studies have focused on the synthesis and biological evaluation of derivatives of this compound to enhance its efficacy and reduce toxicity. For instance:

  • Synthesis Method : The compound is synthesized via a reaction between 2-hydrazino-4,6-dimethylpyrimidine and β-ketonitriles using p-toluenesulfonic acid as a catalyst.
  • Biological Evaluation : Derivatives have been tested for improved solubility and bioavailability, leading to enhanced biological activity compared to the parent compound.

Properties

IUPAC Name

1-(4,6-dimethylpyrimidin-2-yl)-3,5-dimethylpyrazol-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O/c1-6-5-7(2)13-11(12-6)15-9(4)10(16)8(3)14-15/h5,16H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSZMZDSRUOLQNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2C(=C(C(=N2)C)O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1176499-81-2
Record name 1-(4,6-dimethylpyrimidin-2-yl)-3,5-dimethyl-1H-pyrazol-4-ol
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